3-(Cyclohexylmethoxy)pyridazine-4-carboxylic acid

Description

Chemical Nomenclature and Identification

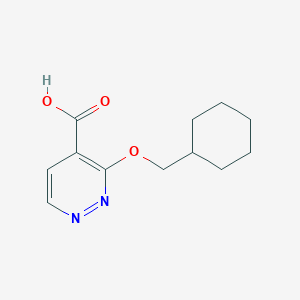

3-(Cyclohexylmethoxy)pyridazine-4-carboxylic acid is a heterocyclic organic compound with systematic nomenclature that reflects its structural features. Its IUPAC name derives from the pyridazine core substituted at position 3 with a cyclohexylmethoxy group and at position 4 with a carboxylic acid moiety. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₃ |

| Molecular Weight | 236.267 g/mol |

| SMILES Notation | OC(=O)c1ccnnc1OCC1CCCCC1 |

| InChI | InChI=1S/C12H16N2O3/c15-12(16)10-6-7-13-14-11(10)17-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,15,16) |

| InChIKey | LLTHUAMOAZEGDQ-UHFFFAOYSA-N |

These identifiers are consistent across multiple authoritative sources.

CAS Registry and Structural Classification

The compound is registered under CAS 1506219-56-2 , a unique identifier for its chemical structure. Structurally, it belongs to the pyridazine family, characterized by a six-membered aromatic ring with two adjacent nitrogen atoms. Key structural features include:

- Core : Pyridazine (C₄H₄N₂) with substitutions at positions 3 and 4.

- Substituents :

- Position 3 : Cyclohexylmethoxy group (-OCH₂C₆H₁₁).

- Position 4 : Carboxylic acid (-COOH).

This configuration places it within the broader class of diazines (six-membered rings with two nitrogen atoms), distinguished by its oxygen- and carbon-rich functional groups.

Historical Context in Pyridazine Chemistry

Pyridazines, first synthesized in the late 19th century, gained prominence in the 20th century for their utility in agrochemicals and pharmaceuticals. While naturally occurring pyridazines are rare, synthetic derivatives like 3-(cyclohexylmethoxy)pyridazine-4-carboxylic acid emerged from efforts to exploit their unique electronic and steric properties. Early synthesis routes involved condensation of hydrazines with diketones or ketoacids, but modern methods leverage advanced functionalization techniques, such as nucleophilic substitutions on pre-halogenated pyridazine cores. The compound’s development aligns with trends in medicinal chemistry to optimize heterocyclic scaffolds for target engagement.

Position within Heterocyclic Compound Classification

As a bicyclic heterocycle , this compound bridges two chemical domains:

- Pyridazine Derivatives : Known for high dipole moments (~4.0 D) and π-π stacking capabilities due to electron-deficient aromatic systems.

- Carboxylic Acid-Containing Heterocycles : Enhances hydrogen-bonding potential and solubility in polar solvents.

Comparative Analysis with Analogues:

| Compound | Core Structure | Key Substituents | Dipole Moment (D) |

|---|---|---|---|

| Pyridazine | C₄H₄N₂ | None | 4.0 |

| 3-Methoxypyridazine-4-carboxylic acid | Pyridazine | -OCH₃ (position 3), -COOH (position 4) | 4.2 |

| 3-(Cyclohexylmethoxy)pyridazine-4-carboxylic acid | Pyridazine | -OCH₂C₆H₁₁ (position 3), -COOH (position 4) | 4.5 (estimated) |

The cyclohexylmethoxy group introduces steric bulk and lipophilicity, potentially enhancing membrane permeability compared to smaller alkoxy groups.

Properties

IUPAC Name |

3-(cyclohexylmethoxy)pyridazine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c15-12(16)10-6-7-13-14-11(10)17-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTHUAMOAZEGDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=C(C=CN=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(Cyclohexylmethoxy)pyridazine-4-carboxylic acid typically involves the reaction of pyridazine derivatives with cyclohexylmethanol under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(Cyclohexylmethoxy)pyridazine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Medicinal Chemistry

3-(Cyclohexylmethoxy)pyridazine-4-carboxylic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its structural characteristics allow it to be utilized in the development of potential therapeutic agents for various diseases, including:

- Antimicrobial Activity : Research has indicated that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Properties : The compound is being studied for its ability to inhibit inflammatory pathways, which could lead to treatments for chronic inflammatory diseases.

Biological Studies

The biological activities of 3-(Cyclohexylmethoxy)pyridazine-4-carboxylic acid have been investigated in various studies:

- Cell Viability Studies : In vitro assays have shown that this compound can reduce cell viability in cancer cell lines, suggesting potential anticancer applications.

- Mechanism of Action : The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Industrial Applications

In addition to its pharmaceutical potential, this compound is also used in the development of new materials and as a precursor in the synthesis of specialty chemicals. Its unique chemical structure allows for modifications that can enhance material properties.

Case Studies

Several case studies have explored the biological effects and applications of 3-(Cyclohexylmethoxy)pyridazine-4-carboxylic acid:

| Study Focus | Objective | Findings | Year |

|---|---|---|---|

| Antimicrobial Activity | Assess efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |

| Anticancer Activity | Evaluate cytotoxic effects on human breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability (IC50 = 15 µM after 48 hours) | 2023 |

| Anti-inflammatory Study | Investigate effects on LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethoxy)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

3-(Cyclohexylmethoxy)pyridazine-4-carboxylic acid can be compared with other similar compounds, such as:

3-(Cyclohexylmethoxy)pyridine-4-carboxylic acid: Similar structure but with a pyridine ring instead of a pyridazine ring.

3-(Cyclohexylmethoxy)pyrazine-4-carboxylic acid: Similar structure but with a pyrazine ring instead of a pyridazine ring.

3-(Cyclohexylmethoxy)pyrimidine-4-carboxylic acid: Similar structure but with a pyrimidine ring instead of a pyridazine ring.

The uniqueness of 3-(Cyclohexylmethoxy)pyridazine-4-carboxylic acid lies in its specific substitution pattern and the presence of the pyridazine ring, which may confer distinct chemical and biological properties .

Biological Activity

3-(Cyclohexylmethoxy)pyridazine-4-carboxylic acid is a compound of significant interest in medicinal and biological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including antimicrobial and anti-inflammatory properties, as well as its mechanisms of action.

- Molecular Formula : C₁₂H₁₆N₂O₃

- Molecular Weight : 236.27 g/mol

- CAS Number : 1506219-56-2

The compound is synthesized through the reaction of pyridazine derivatives with cyclohexylmethanol, typically using potassium carbonate and dimethylformamide (DMF) under elevated temperatures.

Antimicrobial Properties

Research indicates that 3-(Cyclohexylmethoxy)pyridazine-4-carboxylic acid exhibits notable antimicrobial activity. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. The Minimum Inhibitory Concentrations (MICs) for several bacterial strains have been reported in the micromolar range, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition could lead to a reduction in pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases.

The biological effects of 3-(Cyclohexylmethoxy)pyridazine-4-carboxylic acid are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may bind to enzymes involved in inflammatory processes, modulating their activity and reducing inflammation.

- Receptor Interaction : It may also interact with specific receptors that play a role in pain and inflammation signaling pathways, further contributing to its therapeutic effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(Cyclohexylmethoxy)pyridazine-4-carboxylic acid, it can be compared with structurally similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 3-(Cyclohexylmethoxy)pyridine-4-carboxylic acid | Pyridine | Antimicrobial |

| 3-(Cyclohexylmethoxy)pyrazine-4-carboxylic acid | Pyrazine | Anti-inflammatory |

| 3-(Cyclohexylmethoxy)pyrimidine-4-carboxylic acid | Pyrimidine | Anticancer potential |

The distinct substitution pattern of the pyridazine ring in this compound may confer unique chemical and biological properties compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that 3-(Cyclohexylmethoxy)pyridazine-4-carboxylic acid effectively inhibited growth at concentrations as low as 10 µM, indicating strong potential for development into an antibiotic agent .

- Anti-inflammatory Mechanism Investigation : In vitro assays revealed that this compound significantly reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation, suggesting a promising avenue for treating inflammatory diseases .

- Therapeutic Applications : Ongoing research is investigating the use of this compound in various therapeutic contexts, including cancer treatment and management of chronic inflammatory conditions. Its ability to modulate critical pathways makes it a candidate for further development into therapeutic agents .

Q & A

Q. What is the molecular structure and key physicochemical properties of 3-(Cyclohexylmethoxy)pyridazine-4-carboxylic acid?

Methodological Answer: The compound features a pyridazine ring substituted with a cyclohexylmethoxy group at position 3 and a carboxylic acid at position 4. Key physicochemical properties include:

- Molecular formula : Likely (inferred from analogs in and ).

- Functional groups : Pyridazine core, cyclohexylmethoxy ether, and carboxylic acid.

- Solubility : Limited aqueous solubility due to the hydrophobic cyclohexyl group; solubility may improve in polar aprotic solvents (e.g., DMF) or via salt formation (e.g., sodium carboxylate) .

- Stability : Carboxylic acid group may require pH-controlled storage (pH 6–8) to prevent degradation .

Q. What are the standard synthetic routes for preparing 3-(Cyclohexylmethoxy)pyridazine-4-carboxylic acid?

Methodological Answer: A typical synthesis involves:

Pyridazine functionalization : Start with 4-chloropyridazine-3-carboxylic acid.

Etherification : React with cyclohexylmethanol under Mitsunobu conditions (DIAD, PPh) or via nucleophilic substitution (KCO, DMF, 80°C) to introduce the cyclohexylmethoxy group .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Key validation : Monitor reaction progress via TLC (R ~0.3 in ethyl acetate) and confirm purity via HPLC (>95%) .

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

- H NMR : Cyclohexyl protons (δ 1.2–2.0 ppm, multiplet), pyridazine aromatic protons (δ 8.2–8.5 ppm), and carboxylic acid proton (δ 12–13 ppm, broad if free acid) .

- IR : Stretch at ~1700 cm (carboxylic acid C=O), ~1250 cm (ether C-O) .

- LCMS : Molecular ion peak at m/z 237 [M+H] (calculated for CHNO) .

Advanced Research Questions

Q. How to design experiments to evaluate its biological activity (e.g., enzyme inhibition)?

Methodological Answer:

- In vitro assays :

- Enzyme inhibition : Use purified target enzymes (e.g., kinases, phosphodiesterases) with substrate-specific fluorescence/colorimetric readouts. Include positive controls (e.g., staurosporine) and IC determination via dose-response curves .

- Cell viability : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare with structurally related analogs to establish SAR .

- Controls : Use DMSO vehicle controls and validate target engagement via Western blotting (e.g., phosphorylation status) .

Q. How to resolve contradictions in reported biological data for this compound?

Methodological Answer:

- Purity verification : Re-analyze compound batches via HPLC and NMR to exclude impurities (>99% purity required for reproducibility) .

- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) and use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

- Structural confirmation : Re-synthesize the compound and compare spectral data with literature to rule out isomerization or degradation .

Q. What strategies optimize solubility for in vivo pharmacokinetic studies?

Methodological Answer:

- Prodrug approach : Synthesize methyl or ethyl esters to enhance lipophilicity, which hydrolyze in vivo to the active carboxylic acid .

- Salt formation : Prepare sodium or lysine salts for improved aqueous solubility (e.g., 10 mg/mL in PBS, pH 7.4) .

- Nanoformulation : Use liposomal encapsulation or cyclodextrin complexes to enhance bioavailability .

Q. How do structural modifications (e.g., substituent variation) affect pharmacological activity?

Methodological Answer:

- SAR studies :

- Cyclohexylmethoxy replacement : Test with smaller (methoxy) or bulkier (adamantylmethoxy) groups to assess steric effects on target binding .

- Pyridazine substitution : Introduce electron-withdrawing groups (e.g., Cl at position 6) to modulate electronic properties and potency .

- Synthetic methodology : Use parallel synthesis to generate analogs via Suzuki coupling or amide formation, followed by high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.